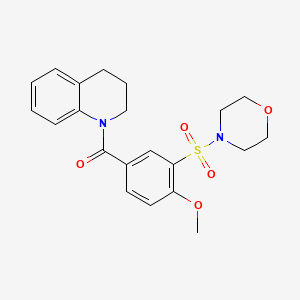![molecular formula C19H21F3O4 B5019647 1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene](/img/structure/B5019647.png)
1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene is an organic compound characterized by its complex structure, which includes an ethoxy group, multiple ethoxy linkages, and a trifluoromethyl-substituted phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene typically involves multiple steps. One common approach is the reaction of 3-(trifluoromethyl)phenol with ethylene oxide to form 3-(trifluoromethyl)phenoxyethanol. This intermediate can then undergo further ethoxylation reactions to introduce additional ethoxy groups, ultimately yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the ethoxylation reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability or hydrophobicity.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid bilayers or hydrophobic pockets in proteins. The ethoxy groups can also influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group and a trifluoromethyl group but differs in its overall structure and reactivity.
Ethyl 4,4,4-trifluorocrotonate: Another compound with a trifluoromethyl group, used in different synthetic applications.
Trimethyl (trifluoromethyl)silane: Contains a trifluoromethyl group but has different chemical properties due to the presence of silicon.
Uniqueness
1-Ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene is unique due to its combination of multiple ethoxy groups and a trifluoromethyl-substituted phenoxy group. This structure imparts distinct chemical properties, such as enhanced solubility in organic solvents and potential bioactivity, making it valuable for various applications.
Propiedades
IUPAC Name |
1-ethoxy-3-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3O4/c1-2-24-17-7-4-8-18(14-17)26-12-10-23-9-11-25-16-6-3-5-15(13-16)19(20,21)22/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTVOHQYNWCRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5019564.png)

![4-{2-[(2,5-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5019579.png)





![10-acetyl-11-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5019615.png)

![1-chloro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5019622.png)
![1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5019628.png)

![ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE](/img/structure/B5019660.png)
